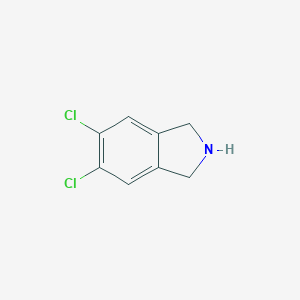

5,6-Dichloroisoindoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5,6-Dichloroisoindoline is a chemical compound characterized by the presence of two chlorine atoms attached to the isoindoline ring. The molecular formula of this compound is C8H7Cl2N, and it has a molecular weight of 188.05 g/mol

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dichloroisoindoline typically involves the chlorination of isoindoline. One common method includes the reaction of isoindoline with chlorine gas in the presence of a suitable solvent and catalyst. The reaction conditions often require controlled temperatures and pressures to ensure selective chlorination at the 5 and 6 positions of the isoindoline ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and by-products .

Analyse Des Réactions Chimiques

Types of Reactions

5,6-Dichloroisoindoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding isoindoline-1,3-diones.

Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium hydroxide or ammonia can be employed under basic conditions.

Major Products Formed

Oxidation: Isoindoline-1,3-diones.

Reduction: Amine derivatives of isoindoline.

Substitution: Hydroxyl or amino-substituted isoindoline derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

5,6-Dichloroisoindoline has shown promise in medicinal chemistry, particularly in the development of pharmaceuticals. Its structure allows it to interact with biological targets effectively.

- Anticancer Activity : Research has indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that modifications to the isoindoline structure can enhance its selectivity and potency against specific tumor types.

- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity. Certain derivatives have shown effectiveness against both gram-positive and gram-negative bacteria, making them potential candidates for antibiotic development.

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules.

- Synthesis of Heterocycles : The compound can be utilized in the synthesis of various heterocyclic compounds. Its chlorinated positions allow for further functionalization, enabling the creation of diverse chemical entities that are useful in pharmaceuticals and agrochemicals.

- Reagents in Chemical Reactions : It acts as a reagent in several chemical reactions, including nucleophilic substitutions and cycloadditions. This versatility makes it an essential component in synthetic pathways aimed at producing complex organic molecules.

Materials Science

The unique properties of this compound extend to materials science, where it can be incorporated into various materials for enhanced performance.

- Polymer Chemistry : The compound can be used to create polymers with specific properties. By incorporating this compound into polymer matrices, researchers can develop materials with improved thermal stability and mechanical strength.

- Dyes and Pigments : Its vibrant color properties make it suitable for use in dyes and pigments. The stability of the compound under light exposure enhances its applicability in coatings and textiles.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal highlighted the synthesis of novel derivatives of this compound that demonstrated significant anticancer activity against breast cancer cell lines. The derivatives were tested for their ability to induce apoptosis and inhibit tumor growth in vivo.

Case Study 2: Antimicrobial Applications

Another research effort focused on modifying this compound to enhance its antimicrobial properties. The modified compounds were tested against standard bacterial strains and showed promising results, suggesting potential for development into new antimicrobial agents.

Mécanisme D'action

The mechanism of action of 5,6-Dichloroisoindoline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways within cells. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to its potential use as an anticancer agent .

Comparaison Avec Des Composés Similaires

Similar Compounds

Isoindoline: The parent compound without chlorine substitutions.

5-Chloroisoindoline: A mono-chlorinated derivative.

6-Chloroisoindoline: Another mono-chlorinated derivative.

Uniqueness

5,6-Dichloroisoindoline is unique due to the presence of two chlorine atoms at specific positions on the isoindoline ring. This dual substitution pattern imparts distinct chemical and biological properties compared to its mono-chlorinated counterparts. The presence of two chlorine atoms can enhance the compound’s reactivity and potential biological activity .

Activité Biologique

5,6-Dichloroisoindoline is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound belongs to the isoindoline family, characterized by a bicyclic structure that includes a benzene ring fused to a five-membered nitrogen-containing ring. The presence of chlorine substituents at the 5 and 6 positions enhances its biological activity by influencing its interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of isoindoline, including this compound, exhibit promising antimicrobial properties. For instance, compounds derived from isoindole-1,3-dione have shown effective inhibition against various Gram-positive and Gram-negative bacteria. In vitro tests indicated that some derivatives possess inhibition zones comparable to standard antibiotics like gentamicin .

Anticancer Properties

This compound has been investigated for its anticancer potential. Research indicates that it can induce apoptosis in cancer cell lines such as Caco-2 and HCT-116. The mechanism involves cell cycle arrest and the activation of apoptotic pathways. Structure-activity relationship (SAR) studies suggest that halogenation enhances its antiproliferative effects .

Hypoglycemic Effects

A specific derivative, 5,6-Dichloro-2-[2-(pyridin-2-yl)ethyl]isoindoline-1,3-dione (referred to as 5e), has shown significant hypoglycemic activity. In diabetic rat models, it reduced serum glucose levels by 55%, outperforming the standard drug glibenclamide (51% reduction). This effect is attributed to its ability to inhibit acetyl-CoA activity, thus affecting lipid metabolism .

Interaction with Bovine Serum Albumin (BSA)

The binding affinity of 5e to BSA was studied using fluorescence spectroscopy. The results showed that the compound quenched BSA's intrinsic fluorescence through static quenching mechanisms. The binding constants decreased with increasing temperature, indicating instability at higher temperatures. The site of interaction was identified as subdomain IIA of BSA .

Structural Insights

Crystal structure analysis of related compounds revealed co-planarity between the N-quinolyl residue and the isoindoline moiety, which is crucial for their biological activity. Weak hydrogen bonds and van der Waals interactions were noted as significant contributors to the stability of these compounds in biological systems .

Case Studies

- Antimicrobial Study : In vitro evaluation showed that certain isoindole derivatives had comparable antimicrobial activity to gentamicin against specific bacterial strains.

- Anticancer Evaluation : Compounds exhibited significant cytotoxicity against human cancer cell lines with apoptosis induction being confirmed through flow cytometry analysis.

- Hypoglycemic Activity : The derivative 5e demonstrated a notable reduction in blood glucose levels in diabetic rats compared to controls.

Data Summary

| Biological Activity | Compound | Test Organism / Model | Result |

|---|---|---|---|

| Antimicrobial | Isoindole Derivative | Gram-positive & Gram-negative bacteria | Comparable to gentamicin |

| Anticancer | This compound | Caco-2 & HCT-116 cell lines | Induced apoptosis |

| Hypoglycemic | 5e | Diabetic rats | 55% reduction in serum glucose |

Propriétés

Numéro CAS |

15997-90-7 |

|---|---|

Formule moléculaire |

C8H8Cl3N |

Poids moléculaire |

224.5 g/mol |

Nom IUPAC |

5,6-dichloro-2,3-dihydro-1H-isoindole;hydrochloride |

InChI |

InChI=1S/C8H7Cl2N.ClH/c9-7-1-5-3-11-4-6(5)2-8(7)10;/h1-2,11H,3-4H2;1H |

Clé InChI |

NIUYQVYLWQMFRM-UHFFFAOYSA-N |

SMILES |

C1C2=CC(=C(C=C2CN1)Cl)Cl |

SMILES canonique |

C1C2=CC(=C(C=C2CN1)Cl)Cl.Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.